molecular formula C20H19ClN2O3S B2502193 Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1215408-52-8

Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2502193
CAS RN: 1215408-52-8
M. Wt: 402.89
InChI Key: WQAMWFPCVJEHLZ-UHFFFAOYSA-N
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Description

The compound , Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a derivative of quinolone, a class of compounds known for their broad spectrum of biological activities. Quinolones are heterocyclic aromatic organic compounds that feature a quinoline moiety, which is a fused ring structure combining benzene and pyridine. The specific compound mentioned includes functional groups such as an ester (carboxylate), an amine, a thioether (methylthio), and halogen (chloro) substituents, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related quinolone derivatives often involves multi-step reactions that may include cyclization, halogenation, and functional group transformations. For instance, the preparation of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid involves masking a double bond, regioselective deprotonation, methylation, and regeneration of the double bond through a series of reactions including selenation and oxidation . Similarly, the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was achieved using a Gould-Jacobs reaction catalyzed by aluminium metal under microwave-assistance, which is a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by the presence of a 1,4-dihydro-4-oxoquinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring with a ketone and an ester group. The presence of halogen atoms, such as chlorine, can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets. NMR spectrometry, as used in the study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates, is a valuable tool for determining the structure and dynamics of such compounds .

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions, including cyclization, halogenation, and nucleophilic substitution. The synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, for example, involves chlorination and intramolecular cyclization reactions . These reactions are crucial for constructing the complex quinolone core and introducing various substituents that can modulate the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. The presence of electronegative atoms like chlorine and fluorine can affect the compound's polarity, solubility, and reactivity. The melting point and NMR spectroscopy are commonly used to characterize these compounds. For example, the melting point measurements and NMR spectrometry were applied to verify the target product in the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate . These properties are essential for understanding the behavior of the compound in various environments, including biological systems.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research indicates that derivatives of quinolines, including compounds structurally related to Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, have shown promising antibacterial and antifungal activities. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazoline derivatives with potential antimicrobial properties, tested against various bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds using ethyl 3-amino-4-chlorothienoquinoline derivatives, which are structurally related to the compound , has been researched. Mekheimer et al. (2005) explored the synthesis of novel perianellated tetracyclic heteroaromatics, which are important in the development of new therapeutic agents (Mekheimer, Sadek, El-Nabi, Mohamed, Ebraheem, & Smith, 2005).

Potential Anticancer Agents

A series of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, which are structurally related to the compound , were prepared and tested for their anticancer activities. Facchinetti et al. (2015) investigated these compounds against various cancer cell lines, providing insight into their potential as anticancer agents (Facchinetti, Guimarães, Souza, Gomes, Souza, Wardell, Wardell, & Vasconcelos, 2015).

Synthesis of Isoquinoline Derivatives

Ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, a compound related to Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, has been utilized in the synthesis of isoquinoline derivatives. Barr, Dyke, and Quessy (1983) demonstrated a new synthesis route for isoquinoline rings, which are essential in medicinal chemistry (Barr, Dyke, & Quessy, 1983).

Molluscicidal Properties

The compound's related derivatives have been studied for their molluscicidal properties, which are crucial in controlling schistosomiasis. El-bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines with significant activity against the snail B. alexandrina (El-bayouki & Basyouni, 1988).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future research could involve the synthesis of analogs with different substituents to enhance its biological activity or reduce side effects. Other directions could include studies on its mechanism of action and the development of methods for its large-scale synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-(methylthio)benzaldehyde with ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base and esterification of the carboxylic acid.", "Starting Materials": [ "Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate", "4-(Methylthio)benzaldehyde", "Sodium borohydride", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate and 4-(Methylthio)benzaldehyde in ethanol using hydrochloric acid as a catalyst to form the Schiff base.", "Step 2: Reduction of the Schiff base using sodium borohydride in ethanol to form the amine.", "Step 3: Esterification of the carboxylic acid using ethyl chloroformate and sodium hydroxide in ethanol to form Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] }

CAS RN

1215408-52-8

Product Name

Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Molecular Formula

C20H19ClN2O3S

Molecular Weight

402.89

IUPAC Name

ethyl 7-chloro-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H19ClN2O3S/c1-3-26-20(25)17-18(22-11-12-4-7-14(27-2)8-5-12)15-9-6-13(21)10-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)

InChI Key

WQAMWFPCVJEHLZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)SC

solubility

not available

Origin of Product

United States

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